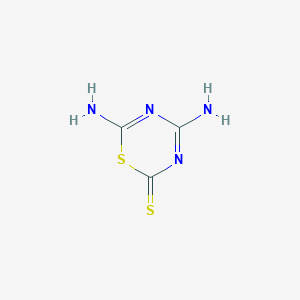![molecular formula C15H10ClFN2O2 B1621464 4-Chloro-2-(3-fluorobenzyl)-6-methyl-1H-pyrrolo[3,4-c]pyridine-1,3(2H)-dione CAS No. 680216-24-4](/img/structure/B1621464.png)
4-Chloro-2-(3-fluorobenzyl)-6-methyl-1H-pyrrolo[3,4-c]pyridine-1,3(2H)-dione
Übersicht
Beschreibung
4-Chloro-2-(3-fluorobenzyl)-6-methyl-1H-pyrrolo[3,4-c]pyridine-1,3(2H)-dione is a useful research compound. Its molecular formula is C15H10ClFN2O2 and its molecular weight is 304.7 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Synthesis and Characterization
The synthesis of pyrrolidine-2,4-diones (tetramic acids) and their derivatives, including compounds structurally related to "4-Chloro-2-(3-fluorobenzyl)-6-methyl-1H-pyrrolo[3,4-c]pyridine-1,3(2H)-dione," has been a subject of study due to their potential applications in various fields such as pharmaceuticals and materials science. Research has explored the synthesis methods, characterizations, and potential applications of these compounds (Mulholland, Foster, & Haydock, 1972).
Molecular Structure Analysis
The detailed molecular structure analysis of similar compounds, focusing on their dihedral angles, distances between atoms, and crystal packing, provides insights into their potential applications in designing new materials and drugs. For instance, studies on trifluoromethyl-substituted protoporphyrinogen IX oxidase inhibitors highlight the importance of structural analysis in understanding the activity and properties of such compounds (Li et al., 2005).
Advanced Material Applications
The compound and its related analogs have been investigated for their role in non-linear optics, demonstrating the potential for applications in advanced materials. Studies have included synthesis, characterization, and reactivity analysis, focusing on their electronic properties and stability, which are crucial for developing new materials with specific optical properties (Murthy et al., 2017).
Semiconductor and Electronic Applications
Research on nitrogen-embedded small-molecule semiconducting materials, including derivatives of pyrrolo[3,4-c]pyridine, has explored their optical, electrochemical properties, and carrier transport properties. These studies are foundational for the development of n-channel transport characteristics in field-effect transistors, demonstrating the relevance of such compounds in the field of organic electronics (Zhou et al., 2019).
Photoluminescence and Optical Properties
The photoluminescent properties of polymers containing the pyrrolo[3,4-c]pyrrole-1,4-dione unit have been investigated for their potential use in electronic applications. These studies have shown that such polymers exhibit strong fluorescence and high photochemical stability, making them suitable for various applications in optoelectronics and as photoluminescent materials (Zhang & Tieke, 2008).
Eigenschaften
IUPAC Name |
4-chloro-2-[(3-fluorophenyl)methyl]-6-methylpyrrolo[3,4-c]pyridine-1,3-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10ClFN2O2/c1-8-5-11-12(13(16)18-8)15(21)19(14(11)20)7-9-3-2-4-10(17)6-9/h2-6H,7H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KKGAMWNSQSKGOQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C(=N1)Cl)C(=O)N(C2=O)CC3=CC(=CC=C3)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10ClFN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10381877 | |
| Record name | 4-Chloro-2-[(3-fluorophenyl)methyl]-6-methyl-1H-pyrrolo[3,4-c]pyridine-1,3(2H)-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10381877 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
304.70 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
680216-24-4 | |
| Record name | 4-Chloro-2-[(3-fluorophenyl)methyl]-6-methyl-1H-pyrrolo[3,4-c]pyridine-1,3(2H)-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10381877 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


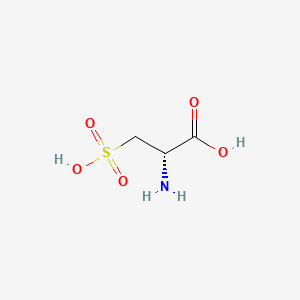

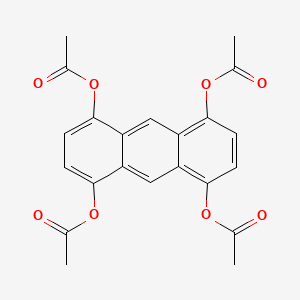
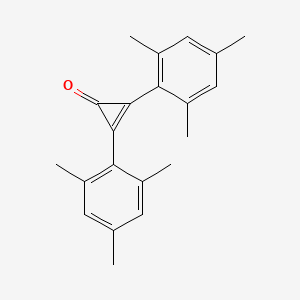
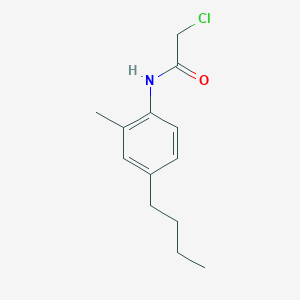
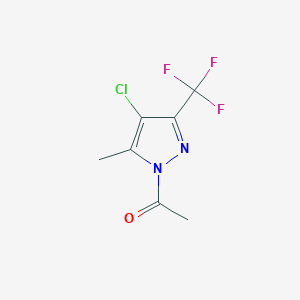

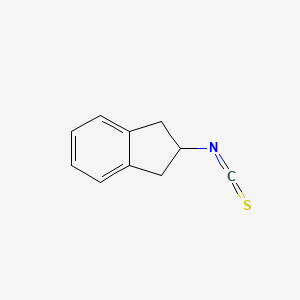
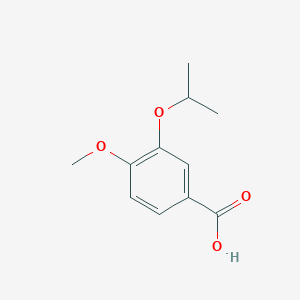
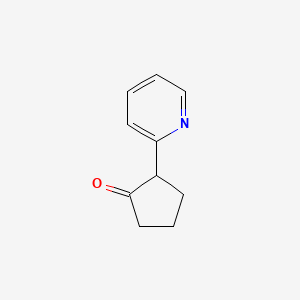

![Ethyl [(2-oxo-1,2-diphenylethylidene)amino] carbonate](/img/structure/B1621400.png)
![4-[3,5-di(tert-butyl)-1H-pyrazol-1-yl]aniline](/img/structure/B1621401.png)
